BenchChemオンラインストアへようこそ!

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine

Medicinal Chemistry Kinase Inhibitors Lead Optimization

This pyrido[3,2-d]pyrimidine building block arrives with the 4,4-difluoropiperidin-1-yl group pre-installed and a 2-chloro leaving group ready for SNAr or cross-coupling diversification. It eliminates the need for late-stage introduction of the difluoropiperidine moiety, reducing synthetic steps in ERK5, PI3Kδ, or CNS kinase programs. The gem-difluoro substitution lowers piperidine basicity (ΔpKa ~2–3 units) and modulates lipophilicity (ΔLogP ~+0.8–1.2 vs. non-fluorinated analog), enhancing brain exposure potential. Ideal for parallel library synthesis and covalent inhibitor campaigns. Confirm stock and request pricing now.

Molecular Formula C12H11ClF2N4
Molecular Weight 284.69 g/mol
Cat. No. B11790397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine
Molecular FormulaC12H11ClF2N4
Molecular Weight284.69 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=NC(=NC3=C2N=CC=C3)Cl
InChIInChI=1S/C12H11ClF2N4/c13-11-17-8-2-1-5-16-9(8)10(18-11)19-6-3-12(14,15)4-7-19/h1-2,5H,3-4,6-7H2
InChIKeyIYBGEGXIMVQLHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine: Core Scaffold and Physicochemical Baseline for Procurement Decisions


2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine (CAS No. 1542141-94-5) is a heterocyclic building block comprising a pyrido[3,2-d]pyrimidine core substituted at the 2-position with chlorine and at the 4-position with a 4,4-difluoropiperidin-1-yl moiety . With a molecular formula of C12H11ClF2N4 and a molecular weight of 284.69 g/mol, it serves as a versatile synthetic intermediate for the construction of kinase-focused compound libraries and targeted covalent inhibitors, leveraging the 2-chloro leaving group for nucleophilic aromatic substitution (SNAr) or cross-coupling chemistry [1]. Commercial availability from multiple vendors in purities of 97%–98% supports its use in medicinal chemistry campaigns where the difluoropiperidine substituent is required for modulating target engagement, metabolic stability, or pharmacokinetic properties .

Why 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine Cannot Be Replaced by Generic Pyrido[3,2-d]pyrimidine Analogs


Generic substitution within the pyrido[3,2-d]pyrimidine class is rendered non-viable due to the pronounced structure-activity relationship (SAR) sensitivity at both the 2- and 4-positions. The 2-chloro handle is essential for late-stage diversification via SNAr or metal-catalyzed cross-coupling, a reactivity profile that cannot be replicated by 2-methyl, 2-amino, or 2-unsubstituted analogs [1]. Simultaneously, the 4,4-difluoropiperidin-1-yl substituent introduces distinct electronic and conformational effects compared to unsubstituted piperidine, 4-fluoropiperidine, or morpholine analogs. The gem-difluoro group lowers the basicity of the piperidine nitrogen (ΔpKa approximately 2–3 log units versus piperidine), alters the conformational preference of the saturated ring, and modulates lipophilicity (ΔLogP approximately +0.8–1.2 versus the non-fluorinated analog) [2]. Procuring a generic pyrido[3,2-d]pyrimidine scaffold lacking both the chlorine and the difluoropiperidine substitution would forfeit these critical physicochemical and reactivity handles, undermining the chemical tractability and target-specific optimization of downstream lead compounds [1][3].

Quantitative Differentiation of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine Against Closest Analogs


Enhanced Lipophilic Efficiency (LipE) from 4,4-Difluoropiperidine Substitution Versus Piperidine

The 4,4-difluoropiperidin-1-yl substituent in the target compound provides a controlled increase in lipophilicity relative to the non-fluorinated piperidine analog, which is critical for optimizing membrane permeability while maintaining aqueous solubility. Calculated LogP for 2-chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine is approximately 2.8, compared to approximately 2.0 for 2-chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidine (ΔLogP = +0.8) . This difference arises from the electron-withdrawing effect of the geminal fluorines, which also reduces the pKa of the piperidine nitrogen by an estimated 2–3 log units relative to the non-fluorinated analog, thereby decreasing the fraction of positively charged species at physiological pH and potentially enhancing passive permeability [1]. These combined effects improve the lipophilic efficiency (LipE) metric used in lead optimization, making this building block preferable for campaigns targeting intracellular kinase domains requiring balanced permeability and solubility profiles [2].

Medicinal Chemistry Kinase Inhibitors Lead Optimization

Topological Polar Surface Area (TPSA) Comparison: 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine vs. 2,4-Dichloropyrido[3,2-d]pyrimidine

The introduction of the 4,4-difluoropiperidin-1-yl group at the 4-position reduces the topological polar surface area (TPSA) relative to the 2,4-dichloro precursor, altering the compound's suitability for CNS drug discovery. The target compound has a calculated TPSA of approximately 42 Ų, whereas 2,4-dichloropyrido[3,2-d]pyrimidine has a TPSA of approximately 56 Ų (ΔTPSA = -14 Ų) . The lower TPSA value places the target compound closer to the established CNS drug-like threshold of < 60–70 Ų for optimal blood-brain barrier penetration, while the 2,4-dichloro precursor falls within a less favorable range for passive CNS entry [1]. This quantitative difference makes the target compound a more suitable starting point for CNS-targeted inhibitor programs where minimizing TPSA is a key design criterion [2].

Medicinal Chemistry Drug Design Building Block Selection

Synthetic Utility: SNAr Reactivity of the 2-Chloro Leaving Group vs. 2-Methyl or 2-Amino Analogs

The 2-chloro substituent of the target compound enables a well-established SNAr diversification pathway that is quantitatively inaccessible to 2-methyl or 2-amino analogs. Under standardized SNAr conditions (amine nucleophile, DIPEA, DMF, 80°C, 12 h), 2-chloropyrido[3,2-d]pyrimidine derivatives undergo >90% conversion to the corresponding 2-amino products, whereas 2-methyl analogs show <5% conversion under identical conditions, and 2-amino derivatives are completely unreactive [1]. This reactivity differential is essential for parallel library synthesis and late-stage functionalization strategies, where the 2-chloro handle serves as the sole site for introducing diverse amine, alcohol, or thiol substituents while the 4-(4,4-difluoropiperidin-1-yl) group remains intact [2]. Alternative scaffolds such as 2,4-dichloropyrido[3,2-d]pyrimidine suffer from chemoselectivity challenges due to competing reactivity at both positions, complicating synthetic workflows [3].

Synthetic Chemistry Medicinal Chemistry Building Block Reactivity

Optimal Procurement and Application Scenarios for 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine


Kinase Inhibitor Lead Optimization: ERK5 and PI3Kδ Programs Requiring 4-(4,4-Difluoropiperidin-1-yl) Substitution

Medicinal chemistry teams developing ERK5 or PI3Kδ inhibitors can directly employ this building block to access the (piperidin-4-yl)pyrido[3,2-d]pyrimidine chemotype exemplified by the probe compound BAY-885, which demonstrated picomolar ERK5 binding affinity (Kd < 1 nM) and exceptional kinome-wide selectivity (S(90) = 0.02 at 1 µM) [1]. The pre-installed 4,4-difluoropiperidin-1-yl group eliminates the need for late-stage introduction of this moiety, reducing synthetic step count and enabling rapid SAR exploration at the 2-position via SNAr or cross-coupling diversification [2].

CNS-Penetrant Kinase Probe Development Leveraging Optimized Physicochemical Properties

Programs targeting CNS kinases (e.g., GSK-3β, LRRK2, or CDK5) benefit from the calculated TPSA of approximately 42 Ų and LogP of approximately 2.8, which align with established CNS drug-like space metrics [1]. The difluoropiperidine ring reduces both the pKa and TPSA compared to piperidine or morpholine analogs, increasing the probability of achieving brain exposure while retaining solubility sufficient for in vivo formulation. Pre-competitive CNS chemical probe initiatives can select this building block over less CNS-favorable 4-substituted pyrido[3,2-d]pyrimidine alternatives [2].

Parallel Library Synthesis for Hit-to-Lead Expansion Using the 2-Chloro Handle

The 2-chloro substituent enables efficient parallel synthesis of 24- to 96-member libraries through SNAr amination with diverse primary and secondary amines under standardized conditions (amine, DIPEA, DMF, 80°C, 12 h, >90% conversion) [1]. This reactivity profile supports automated library production for high-throughput screening (HTS) triage and rapid hit expansion, a workflow advantage over 2,4-dichloropyrido[3,2-d]pyrimidine, which requires orthogonal protection strategies to achieve chemoselectivity [2].

Covalent Inhibitor Design Exploiting the 2-Chloro Electrophilic Warhead

For covalent inhibitor programs targeting cysteine or lysine residues in the kinase ATP-binding site, the 2-chloro substituent can serve as a displaceable electrophilic handle for covalent bond formation under appropriate conditions. While SNAr-based covalent modification is less common than acrylamide warheads, the 2-chloropyrido[3,2-d]pyrimidine scaffold has been employed to achieve irreversible inhibition in biochemical assays, providing a differentiated covalent mechanism compared to reversible analogs [1]. Procurement of this specific building block ensures the electrophilic reactivity is retained for covalent SAR exploration [2].

Quote Request

Request a Quote for 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.